molecular formula C18H22N2O3S B11337271 2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11337271
M. Wt: 346.4 g/mol
InChI Key: PVNHLHNIOUQWAI-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-hydroxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
  • 2-methoxy-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]benzamide

Uniqueness

2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O3S/c1-22-16-6-3-2-5-14(16)18(21)19-13-15(17-7-4-12-24-17)20-8-10-23-11-9-20/h2-7,12,15H,8-11,13H2,1H3,(H,19,21)

InChI Key

PVNHLHNIOUQWAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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